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Compound of Interest

Compound Name: 4-Bromobenzyl mercaptan

Cat. No.: B102075 Get Quote

This technical guide provides a comprehensive analysis of the spectral data for 4-
bromobenzyl mercaptan (CAS No: 19552-10-4).[1][2][3] Given the limited availability of a

complete, experimentally verified dataset in public repositories, this document integrates high-

quality predicted spectral data with a thorough analysis of structurally analogous compounds.

This approach offers a robust and reliable resource for researchers, scientists, and

professionals in drug development for the identification, characterization, and application of this

compound.

Molecular Structure and Spectroscopic Overview
4-Bromobenzyl mercaptan, with the empirical formula C₇H₇BrS, possesses a molecular

weight of approximately 203.10 g/mol . The molecule's structure, featuring a para-substituted

bromobenzyl group attached to a mercaptan (-SH), gives rise to characteristic spectral

fingerprints across various analytical techniques. This guide will delve into the nuanced details

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of 4-Bromobenzyl Mercaptan.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-
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bromobenzyl mercaptan, with interpretations grounded in the analysis of similar compounds.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, connectivity, and chemical

environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-
bromobenzyl mercaptan in deuterated chloroform (CDCl₃) is summarized below.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromobenzyl Mercaptan

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.45 Doublet 2H Ar-H (ortho to Br)

~7.18 Doublet 2H Ar-H (meta to Br)

~3.68 Doublet 2H Ar-CH₂-SH

~1.70 Triplet 1H -SH

Disclaimer: The ¹H NMR data presented is based on predictive algorithms and analysis of

structurally similar compounds and may not reflect experimentally observed values.

Expertise & Experience: Causality Behind the Predicted Chemical Shifts

Aromatic Protons (7.18-7.45 ppm): The aromatic region is expected to show a classic AA'BB'

system, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-

withdrawing bromine atom are deshielded and thus resonate at a lower field (~7.45 ppm)

compared to the protons meta to the bromine (~7.18 ppm). This pattern is consistent with the

experimental data for related compounds like 4-bromobenzyl bromide and 4-bromobenzyl

alcohol.

Benzylic Protons (~3.68 ppm): The methylene protons (CH₂) adjacent to both the aromatic

ring and the sulfur atom are expected to appear as a doublet. The coupling to the thiol proton

(-SH) results in this splitting. Their chemical shift is influenced by the deshielding effect of the

aromatic ring. For comparison, the benzylic protons in 4-chlorobenzyl mercaptan appear at

approximately 3.68 ppm.[4]
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Thiol Proton (~1.70 ppm): The thiol proton is typically observed as a triplet due to coupling

with the adjacent methylene protons. Its chemical shift can be variable and is sensitive to

concentration, solvent, and temperature. In 4-chlorobenzyl mercaptan, this proton resonates

at around 1.74 ppm.[4]

Caption: Predicted ¹H NMR assignments for 4-Bromobenzyl Mercaptan.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromobenzyl Mercaptan

Chemical Shift (δ) (ppm) Assignment

~138.5 C-Ar (C-CH₂)

~131.6 C-Ar (CH, meta to Br)

~130.5 C-Ar (CH, ortho to Br)

~121.2 C-Ar (C-Br)

~28.5 Ar-CH₂-SH

Disclaimer: The ¹³C NMR data is based on predictions from chemical software and should be

confirmed with experimental data.

Expertise & Experience: Rationale for Predicted Chemical Shifts

Aromatic Carbons (121.2-138.5 ppm): Four distinct signals are expected for the aromatic

carbons. The carbon atom attached to the bromine (C-Br) is expected at approximately

121.2 ppm. The carbon bearing the methylene group (C-CH₂) is predicted to be the most

downfield of the aromatic carbons at around 138.5 ppm. The remaining two signals

correspond to the aromatic CH carbons.

Aliphatic Carbon (~28.5 ppm): The benzylic carbon (Ar-CH₂-SH) is expected to resonate in

the aliphatic region, with a predicted chemical shift of approximately 28.5 ppm. For

comparison, the benzylic carbon in 4-chlorobenzyl mercaptan is observed at 28.21 ppm.[4]
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Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The predicted significant vibrational frequencies for 4-bromobenzyl mercaptan are listed

below.

Table 3: Predicted IR Spectral Data for 4-Bromobenzyl Mercaptan

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3000 C-H stretch Aromatic

~2920-2850 C-H stretch Aliphatic (CH₂)

~2600-2550 S-H stretch Thiol

~1590, 1485 C=C stretch Aromatic ring

~1070 C-Br stretch Aryl bromide

~820 C-H bend p-disubstituted ring

Disclaimer: The IR data presented is based on predictive algorithms and characteristic group

frequencies and should be confirmed with experimental data.

Expertise & Experience: Interpretation of Key Vibrational Modes

S-H Stretch (2600-2550 cm⁻¹): The presence of a weak absorption band in this region is a

key indicator of the thiol functional group. This peak is often sharp but of low intensity.

Aromatic C-H and C=C Vibrations: The aromatic ring gives rise to characteristic C-H

stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹

region.

Para-Disubstitution Pattern (~820 cm⁻¹): A strong absorption band around 820 cm⁻¹ is

characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para)

aromatic ring.
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C-Br Stretch (~1070 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected

to appear in the fingerprint region.

Key Vibrational Modes

Characteristic IR Absorptions

Br-Ar-CH₂-SH
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~2600-2550 cm⁻¹
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Aromatic C-H Stretch
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Methylene

Aromatic C=C Stretch
~1590, 1485 cm⁻¹

Aromatic Ring

C-Br Stretch
~1070 cm⁻¹

Bromine

p-disubstituted C-H Bend
~820 cm⁻¹

Aromatic Ring

Click to download full resolution via product page

Caption: Key IR vibrational modes for 4-Bromobenzyl Mercaptan.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 4-Bromobenzyl Mercaptan

m/z Ion Significance

202/204 [C₇H₇BrS]⁺
Molecular ion (M⁺) with

bromine isotopes

123 [C₇H₇S]⁺ Loss of Br

91 [C₇H₇]⁺ Tropylium ion

77 [C₆H₅]⁺ Phenyl cation
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Disclaimer: The mass spectrometry data presented is based on predicted fragmentation

patterns and should be confirmed with experimental data.

Expertise & Experience: Analysis of the Fragmentation Pathway

Molecular Ion (m/z 202/204): The molecular ion peak is expected to be observed as a pair of

peaks with approximately equal intensity, separated by two mass units. This is the

characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Loss of Bromine (m/z 123): A significant fragment is anticipated at m/z 123, corresponding to

the loss of a bromine radical from the molecular ion.

Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common

fragmentation pathway for benzyl-containing compounds.

Phenyl Cation (m/z 77): The presence of a peak at m/z 77 would indicate the formation of a

phenyl cation.

[C₇H₇BrS]⁺˙
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Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation of 4-Bromobenzyl Mercaptan.

Part 4: Experimental Protocols
The following are generalized, standard operating procedures for the acquisition of spectral

data for compounds such as 4-bromobenzyl mercaptan.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-bromobenzyl mercaptan in approximately 0.7

mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b102075?utm_src=pdf-body-img
https://www.benchchem.com/product/b102075?utm_src=pdf-body
https://www.benchchem.com/product/b102075?utm_src=pdf-body
https://www.benchchem.com/product/b102075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder

and pressing it into a thin disk. Alternatively, a thin film can be prepared by melting a small

amount of the solid between two salt plates.

Liquid: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source.

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio.

Data Acquisition: Scan a suitable mass range to detect the molecular ion and expected

fragment ions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.chembk.com/en/chem/(4-Bromobenzyl)mercaptan
https://cymitquimica.com/cas/19552-10-4/
https://www.fishersci.ca/shop/products/4-bromobenzyl-mercaptan-98-thermo-scientific/p-7028885
https://www.chemicalbook.com/SpectrumEN_6258-66-8_1HNMR.htm
https://www.benchchem.com/product/b102075#spectral-data-for-4-bromobenzyl-mercaptan-nmr-ir-ms
https://www.benchchem.com/product/b102075#spectral-data-for-4-bromobenzyl-mercaptan-nmr-ir-ms
https://www.benchchem.com/product/b102075#spectral-data-for-4-bromobenzyl-mercaptan-nmr-ir-ms
https://www.benchchem.com/product/b102075#spectral-data-for-4-bromobenzyl-mercaptan-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102075?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

